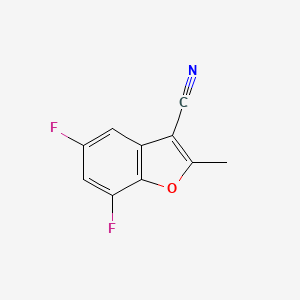![molecular formula C18H24IN3O2 B14229242 1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B14229242.png)
1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. These compounds are known for their significant biological activities and potential applications in medicinal chemistry. The presence of the iodine atom and the pyrrolo[2,3-b]pyridine core makes this compound particularly interesting for research and development in various scientific fields.
Méthodes De Préparation
The synthesis of 1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester involves several steps. The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with a substituted aldehyde under specific conditions to obtain the desired compound . The reaction typically occurs at elevated temperatures, around 50°C, and may require the use of catalysts or other reagents to facilitate the process .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various types of cancer . The compound’s ability to inhibit FGFRs makes it a promising candidate for the development of new cancer therapies . Additionally, it may have applications in the pharmaceutical industry for the development of new drugs and treatments .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as FGFRs . By binding to these receptors, the compound can inhibit their activity and disrupt the signaling pathways that promote cancer cell growth and proliferation . The molecular pathways involved include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are critical for cell survival and proliferation . By targeting these pathways, the compound can effectively inhibit cancer cell growth and induce apoptosis .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester include other pyrrolo[2,3-b]pyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and its various substituted analogs . These compounds share a similar core structure but differ in the substituents attached to the pyridine ring . The presence of the iodine atom and the specific substitution pattern in the compound of interest makes it unique and potentially more effective as an FGFR inhibitor . Other similar compounds include indole derivatives, which also exhibit significant biological activities and are used in various medicinal applications .
Propriétés
Formule moléculaire |
C18H24IN3O2 |
|---|---|
Poids moléculaire |
441.3 g/mol |
Nom IUPAC |
tert-butyl 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24IN3O2/c1-11-8-13-14(15(19)21-16(13)20-9-11)12-6-5-7-22(10-12)17(23)24-18(2,3)4/h8-9,12H,5-7,10H2,1-4H3,(H,20,21) |
Clé InChI |
LWVUDLQECLEENY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(NC(=C2C3CCCN(C3)C(=O)OC(C)(C)C)I)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


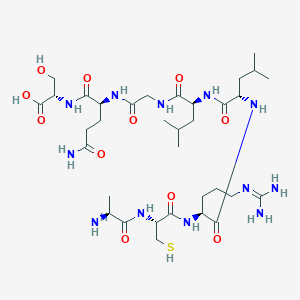
![5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14229161.png)
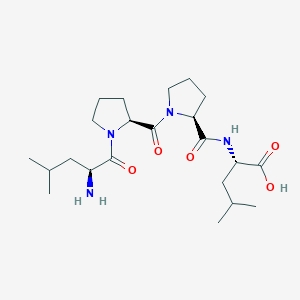
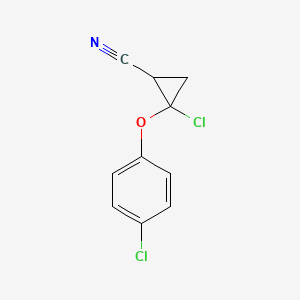
![5-([1,1'-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide](/img/structure/B14229180.png)
![1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)-](/img/structure/B14229182.png)
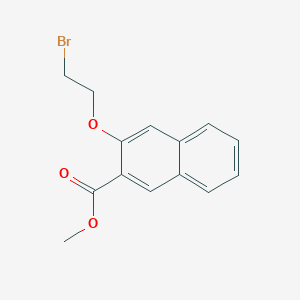
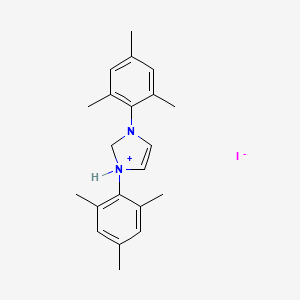
![Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14229202.png)

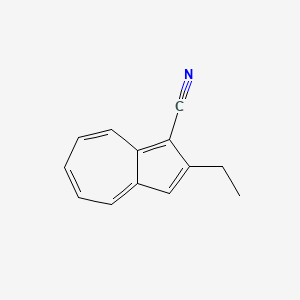
![(7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14229226.png)

